
2-Carbamoyloxypropyl(trimethyl)azanium;chromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamyl compounds, also known as carbamoyl compounds, are organic molecules that contain the carbamoyl functional group (-CONH2). This group is characterized by a carbonyl group (C=O) bonded to an amine (NH2). Carbamyl compounds are significant in various biochemical and industrial processes due to their unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Carbamyl compounds can be synthesized through several methods:
Carbamoylation of Amines: This involves the reaction of amines with carbamoyl chlorides or isocyanates.
Hydrolysis of Ureas: Ureas can be hydrolyzed under acidic or basic conditions to produce carbamyl compounds.
Carbamoylation of Alcohols: Alcohols can be converted to carbamates (a type of carbamyl compound) using carbonylimidazolide in water.
Industrial Production Methods
In industrial settings, carbamyl compounds are often produced using phosgene-free methods to avoid the use of toxic and hazardous chemicals. For example, the reaction of amines with dimethyl carbonate in the presence of a suitable catalyst can produce carbamates efficiently .
化学反応の分析
Types of Reactions
Carbamyl compounds undergo various chemical reactions, including:
Oxidation: Carbamyl compounds can be oxidized to form carbamates or ureas.
Reduction: Reduction of carbamyl compounds can yield amines.
Substitution: Carbamyl compounds can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
科学的研究の応用
Carbamyl compounds have diverse applications in scientific research:
作用機序
Carbamyl compounds exert their effects through various mechanisms:
Enzyme Inhibition: Carbamyl compounds can inhibit enzymes by modifying their active sites.
Protein Modification: Carbamylation of proteins can alter their structure and function, affecting biological processes.
Receptor Agonism: Some carbamyl compounds act as agonists for muscarinic and nicotinic receptors, influencing neurotransmission.
類似化合物との比較
Carbamyl compounds can be compared with other similar compounds such as:
Carbamates: Similar in structure but differ in their reactivity and applications.
Ureas: Share the carbamoyl group but have different chemical properties and uses.
Isocyanates: Highly reactive compounds used in the synthesis of carbamyl compounds.
List of Similar Compounds
- Carbamates
- Ureas
- Isocyanates
Carbamyl compounds are unique due to their versatile reactivity and wide range of applications in various fields. Their ability to undergo diverse chemical reactions and their significance in biological processes make them valuable compounds in both research and industry.
特性
分子式 |
C7H17CrN2O2+ |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
2-carbamoyloxypropyl(trimethyl)azanium;chromium |
InChI |
InChI=1S/C7H16N2O2.Cr/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);/p+1 |
InChIキー |
ATYDWUBOPKWJES-UHFFFAOYSA-O |
正規SMILES |
CC(C[N+](C)(C)C)OC(=O)N.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


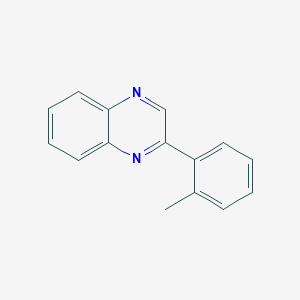

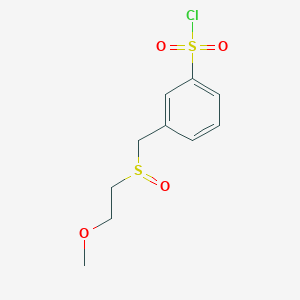

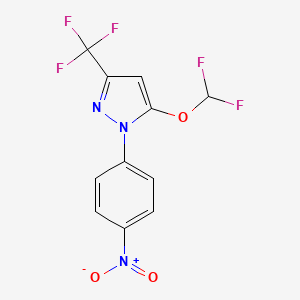
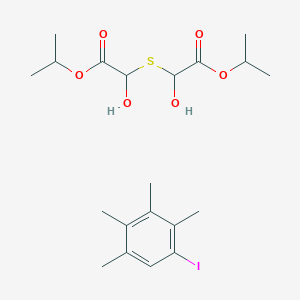
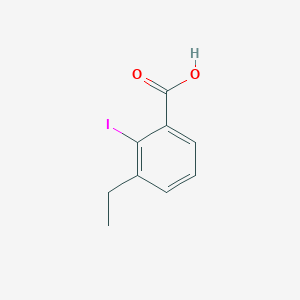
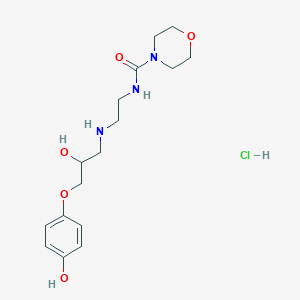
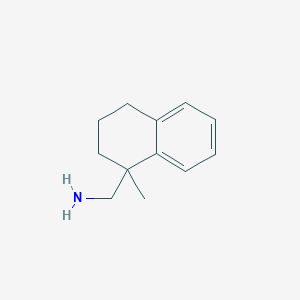
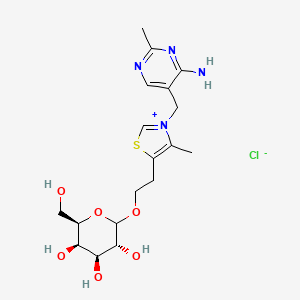


![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)

